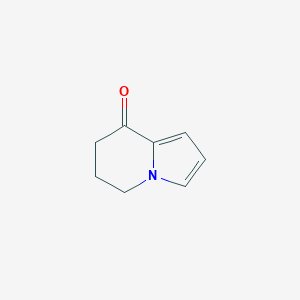

6,7-Dihydro-8(5H)-indolizinone

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-indolizin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCRSBRRZPACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54906-44-4 | |

| Record name | 5,6,7,8-tetrahydroindolizin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pharmacophore Modeling of 6,7-Dihydro-8(5H)-indolizinone Analogs

This guide provides a comprehensive, technically-focused exploration of pharmacophore modeling as applied to the 6,7-Dihydro-8(5H)-indolizinone scaffold. It is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development. The content moves beyond a simple recitation of protocols to explain the underlying scientific rationale for methodological choices, ensuring a robust and validated approach to identifying novel, biologically active agents.

Section 1: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent starting point for the design of targeted therapeutics. Analogs of this structure have demonstrated a wide range of biological activities, including potential as anticancer agents.[1][2] The versatility of its synthesis allows for systematic modification at various positions, enabling the exploration of structure-activity relationships (SAR).

Before embarking on any modeling study, a thorough understanding of the target and the known ligands is paramount. For the this compound class, this involves compiling data on synthesized analogs and their corresponding biological activities, such as IC50 or GI50 values against specific cell lines or protein targets.[1] This foundational data is the bedrock upon which a predictive pharmacophore model is built.

Section 2: Foundational Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features that are essential for a molecule to interact with a specific biological target and elicit a biological response.[3][4] Pharmacophore modeling is a computational technique that identifies the spatial arrangement of these key features.[5]

There are two primary approaches to pharmacophore modeling:

-

Ligand-Based Pharmacophore Modeling: This method is employed when the three-dimensional structure of the biological target is unknown.[3][6] It relies on a set of known active compounds to deduce the common chemical features responsible for their activity.[7] The fundamental assumption is that molecules with similar biological activity share common structural features that bind to the target in a similar manner.

-

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, a structure-based approach can be used.[3][8] This method directly identifies the key interaction points within the target's binding site, providing a more direct blueprint for ligand design.[9]

The choice between these methods is dictated by the availability of structural data for the biological target of the this compound analogs.[10] This guide will detail a ligand-based approach, which is broadly applicable, particularly in the early stages of target identification.

Section 3: A Step-by-Step Ligand-Based Pharmacophore Modeling Workflow

This section outlines a rigorous, field-proven protocol for developing a predictive ligand-based pharmacophore model. The causality behind each step is explained to provide a deeper understanding of the process.

Data Set Preparation: The Cornerstone of a Predictive Model

Expertise & Experience: The quality of the input data directly dictates the quality of the resulting pharmacophore model. A well-curated dataset is essential for generating a statistically significant and predictive model.

Protocol:

-

Compound Collection: Gather a dataset of this compound analogs with experimentally determined biological activities against a common target.

-

Activity Thresholds: Divide the compounds into distinct activity classes: "highly active," "moderately active," and "inactive." The thresholds for these classes should be based on the distribution of activity data and should be stringent enough to ensure clear differentiation. For example, highly active compounds might have an IC50 < 1 µM, while inactives have an IC50 > 10 µM.

-

Training and Test Sets: Partition the dataset into a training set and a test set.[11] The training set, typically comprising 70-80% of the compounds, is used to generate the pharmacophore hypotheses. The test set, the remaining 20-30%, is used for external validation to assess the model's predictive power.[7][12] It is crucial that the test set contains a representative sample of both active and inactive compounds.[8]

Conformational Analysis and Feature Identification

Expertise & Experience: Ligands are flexible molecules that can adopt multiple conformations. Identifying the bioactive conformation—the specific 3D shape a ligand adopts when it binds to its target—is a critical step.

Protocol:

-

Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy conformers. This is typically achieved using computational chemistry software like Schrödinger's LigPrep or MOE.[13] The goal is to create a representative sample of the conformational space accessible to each molecule.

-

Pharmacophore Feature Identification: Identify the key chemical features within each conformer.[3] Standard pharmacophoric features include:

Pharmacophore Model Generation and Hypothesis Ranking

Expertise & Experience: The goal is to identify the common spatial arrangement of pharmacophoric features present in the highly active compounds but absent in the inactive ones.

Protocol:

-

Common Feature Alignment: Align the conformers of the active compounds in the training set to identify common pharmacophoric features and their spatial relationships.[7] This process generates a set of pharmacophore hypotheses.

-

Hypothesis Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and how poorly it maps to the inactive compounds. The scoring function considers factors like feature alignment, vector alignments, and volume overlap. The hypotheses are then ranked, with the top-ranked hypotheses representing the most likely pharmacophoric arrangements for biological activity.

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Section 4: Rigorous Model Validation - Ensuring Predictive Power

Trustworthiness: A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds. A multi-faceted validation process is non-negotiable.

Internal and External Validation

-

Internal Validation: Assesses the model's ability to correctly classify the compounds used to build it (the training set).[7]

-

External Validation: Evaluates the model's predictive power on an independent set of compounds not used during model development (the test set).[7] This is a more stringent and reliable measure of a model's real-world performance.

Decoy Set Screening

Expertise & Experience: To further challenge the model, a decoy set is employed. A decoy set consists of a large number of molecules with similar physicochemical properties to the known actives but are assumed to be inactive.[8][16] A robust pharmacophore model should be able to retrieve the known active compounds from this "haystack" of decoys.

Protocol:

-

Decoy Set Generation: Use a tool like the DUD-E decoy database to generate a decoy set for the active this compound analogs.[17]

-

Screening: Screen the combined database of actives and decoys against the generated pharmacophore hypotheses.

-

Performance Metrics: Calculate key statistical metrics to quantify the model's performance.

Key Validation Metrics

The following metrics are essential for evaluating the quality of a pharmacophore model:

| Metric | Description | Formula | Ideal Value |

| Sensitivity | The ability of the model to identify active compounds. | (Ha / A) * 100 | High |

| Specificity | The ability of the model to reject inactive compounds. | (Tn / N) * 100 | High |

| Enrichment Factor (EF) | The ratio of the proportion of actives found in a small fraction of the database to the proportion of actives in the entire database. | (Ha / Ht) / (A / D) | High |

| Goodness of Hit (GH) Score | A single metric that combines sensitivity, specificity, and enrichment.[10] | ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) )) | 0.8 - 1.0 (Very Good)[18] |

| Area Under the Curve (AUC) - ROC | The area under the Receiver Operating Characteristic (ROC) curve, which plots sensitivity against (1 - specificity).[10] | Integral of the ROC curve | 0.8 - 1.0 (Excellent)[17] |

Where: Ha = number of active hits, A = total number of actives, Ht = total number of hits, D = total number of molecules in the database, Tn = true negatives, N = total number of inactives.

Caption: Pharmacophore Model Validation Workflow.

Section 5: Application in Virtual Screening and Drug Design

Once a validated pharmacophore model is established, it becomes a powerful tool for virtual screening.[19] Large chemical databases (e.g., ZINC, Maybridge, DrugBank) can be screened to identify novel molecules that match the pharmacophore hypothesis.[20] These "hits" can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site.[19] This integrated approach accelerates the hit-to-lead optimization process, focusing synthetic efforts on compounds with the highest probability of success.

Section 6: Conclusion

Pharmacophore modeling, when executed with scientific rigor and a commitment to thorough validation, is an indispensable tool in modern drug discovery. For the promising this compound scaffold, this in-depth technical guide provides a robust framework for developing predictive models that can guide the design of novel and potent therapeutic agents. By understanding the causality behind each experimental choice and adhering to a self-validating system of protocols, researchers can significantly enhance the efficiency and success rate of their drug development programs.

References

-

DergiPark. (2021-06-25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Retrieved from [Link]

-

Slideshare. (n.d.). Pharmacophore modeling and docking techniques. Retrieved from [Link]

-

Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]

-

Slideshare. (n.d.). Pharmacophore modeling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Retrieved from [Link]

-

MDPI. (2022-05-23). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]

-

MDPI. (2022-10-07). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Retrieved from [Link]

-

Taylor & Francis Online. (2014-11-11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Retrieved from [Link]

-

Slideshare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. Retrieved from [Link]

-

TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Retrieved from [Link]

-

National Institutes of Health. (2022-10-13). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Retrieved from [Link]

-

Medium. (2024-05-15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]

-

YouTube. (2024-09-10). Ligand-Based Pharmacophore Modeling using RDKit | CADD Computational Chemistry Drug Designing. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation by goodness-of-hit score (GH) score method. Retrieved from [Link]

-

Pharmacophore. (n.d.). Pharmacophore. Retrieved from [Link]

-

J's Blog. (2024-02-27). Schrödinger Notes—Ligand-based Pharmacophore Modeling. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of open-chain analogues of 5,6,7,8-tetrahydrofolic acid--potential antitumor agents. Retrieved from [Link]

-

PubMed. (2003-05-19). Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents. Retrieved from [Link]

-

Frontiers. (2018-01-23). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Retrieved from [Link]

-

MDPI. (2022-03-29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

-

National Institutes of Health. (2019-09-01). Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. Retrieved from [Link]

-

ACS Publications. (n.d.). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Retrieved from [Link]

-

PubMed. (2025-01-01). Pharmacophore modeling in drug design. Retrieved from [Link]

-

ResearchGate. (n.d.). Decoy set validation of both the pharmacophore models. Retrieved from [Link]

-

ResearchGate. (2025-08-05). In silico ligand-based pharmacophore model generation for the identification of novel Pneumocystis carinii DHFR inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using goodness-of-hit score (GH) score method. Retrieved from [Link]

-

YouTube. (2013-08-28). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. Retrieved from [Link]

-

PubMed. (2021-01-01). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ligand-Based Pharmacophore Modeling and Virtual Screening for the Discovery of Novel 17β-Hydroxysteroid Dehydrogenase 2 Inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. Retrieved from [Link]

-

MDPI. (2023-12-13). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacophore feature matching screening using LigandScout, Phase and Docking using Schrodinger Software. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-Chromen-4-One as a Potential Anti-Cancer Agent of COT Kinase. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Retrieved from [Link]

-

ResearchGate. (2013-06-12). Biological activity of adamantane analogues. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one. Retrieved from [Link]

-

Macs in Chemistry. (2023-03-13). A Review of LigandScout. Retrieved from [Link]

Sources

- 1. Novel 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro, and in vivo Cytotoxicity of 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 4. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling and docking techniques | PPTX [slideshare.net]

- 6. Pharmacophore modeling | PDF [slideshare.net]

- 7. fiveable.me [fiveable.me]

- 8. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. dovepress.com [dovepress.com]

- 13. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 14. m.youtube.com [m.youtube.com]

- 15. A Review of LigandScout – Macs in Chemistry [macinchem.org]

- 16. Frontiers | Decoys Selection in Benchmarking Datasets: Overview and Perspectives [frontiersin.org]

- 17. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijper.org [ijper.org]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 6,7-Dihydro-8(5H)-indolizinone

Introduction: The Significance of the Indolizinone Scaffold in Modern Drug Discovery

The 6,7-Dihydro-8(5H)-indolizinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds and natural products. Its unique bridged bicyclic structure imparts a three-dimensional geometry that is highly sought after in medicinal chemistry for its ability to interact with complex biological targets. Derivatives of the indolizinone family have demonstrated a wide array of pharmacological activities, making them attractive candidates for the development of novel therapeutics. The efficient and rapid synthesis of this key intermediate is therefore of paramount importance to researchers in academic and industrial drug discovery settings.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced cycle times compared to conventional heating methods.[1] The application of microwave energy provides rapid and uniform heating of the reaction mixture, which can significantly enhance the rates of key bond-forming events.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of this compound, leveraging a transition-metal-catalyzed intramolecular cyclization.

Reaction Principle: Intramolecular Hydroarylation/Annulation

The synthesis of this compound can be efficiently achieved through a transition metal-catalyzed intramolecular hydroarylation or annulation of a suitable acyclic precursor. This strategy involves the activation of a carbon-carbon triple bond by a metal catalyst, followed by the nucleophilic attack of the pyridine nitrogen to form the bicyclic indolizinone core. Gold and rhodium catalysts have shown particular efficacy in promoting such cyclizations.[2][3]

Microwave irradiation is particularly well-suited for this transformation as it can overcome the activation energy barrier for the cyclization more efficiently than conventional heating, leading to a significant rate enhancement.[3]

Experimental Protocol: Microwave-Assisted Gold-Catalyzed Synthesis

This protocol is adapted from established gold-catalyzed intramolecular hydroarylation methodologies for the synthesis of related indolizinone structures.[2][4]

Materials and Instrumentation:

-

Starting Material: N-(but-3-yn-1-yl)picolinamide

-

Catalyst: Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]

-

Co-catalyst/Additive: Silver trifluoromethanesulfonate (AgOTf)

-

Solvent: 1,2-Dichloroethane (DCE) or Dioxane

-

Microwave Reactor: A dedicated single-mode microwave reactor capable of controlling temperature and pressure is required.

-

Reaction Vessels: 10 mL microwave reaction vials with snap caps and septa.

-

Purification: Silica gel for column chromatography.

-

Analytical Instruments: ¹H NMR, ¹³C NMR, and Mass Spectrometry for product characterization.

Step-by-Step Synthesis Procedure:

-

Precursor Synthesis: The starting material, N-(but-3-yn-1-yl)picolinamide, can be synthesized by the coupling of picolinic acid with but-3-yn-1-amine using standard amide bond formation protocols (e.g., using a carbodiimide coupling agent like EDC with HOBt).

-

Reaction Setup:

-

To a 10 mL microwave reaction vial, add N-(but-3-yn-1-yl)picolinamide (1.0 mmol, 1.0 eq).

-

Add the solvent (DCE or Dioxane, 5 mL).

-

Add the gold catalyst, AuCl(PPh₃) (0.025 mmol, 2.5 mol%).

-

Add the silver co-catalyst, AgOTf (0.025 mmol, 2.5 mol%). Note: The silver salt acts as a halide scavenger to generate the active cationic gold species.

-

Seal the vial with a septum and cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction parameters as outlined in the table below. The use of a stir bar is essential for homogeneous heating.

-

Table 1: Optimized Microwave Reaction Parameters

| Parameter | Value | Rationale |

| Temperature | 120 °C | Provides sufficient thermal energy for efficient cyclization while minimizing byproduct formation. |

| Microwave Power | 100-200 W (dynamic) | The power will be automatically adjusted by the instrument to maintain the set temperature. |

| Hold Time | 20 minutes | Microwave irradiation significantly reduces the required reaction time compared to conventional heating. |

| Stirring | High | Ensures even temperature distribution throughout the reaction mixture. |

| Pre-stirring | 30 seconds | To ensure all reagents are well-mixed before irradiation begins. |

-

Work-up and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

-

Alternative Protocol: Microwave-Assisted Rhodium-Catalyzed Synthesis

As an alternative, rhodium catalysis can also be employed for the intramolecular annulation.[3]

Table 2: Rhodium-Catalyzed Microwave Reaction Parameters

| Parameter | Value | Rationale |

| Catalyst | [Rh(cod)₂]BF₄ (5 mol%) | A common and effective rhodium precatalyst. |

| Ligand | Triphenylphosphine (10 mol%) | Modulates the reactivity of the rhodium center. |

| Solvent | Toluene | A suitable solvent for this type of transformation. |

| Temperature | 140 °C | Higher temperatures may be required for rhodium-catalyzed reactions. |

| Hold Time | 30 minutes | Optimized for efficient conversion under microwave conditions. |

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the protons in the dihydro-indolizinone ring system. Look for multiplets in the aliphatic region corresponding to the CH₂ groups at positions 6 and 7, and signals in the aromatic region for the protons on the pyridine ring.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display the expected number of carbon signals, including a downfield signal for the carbonyl carbon (C8), signals in the aromatic region for the pyridine ring carbons, and signals in the aliphatic region for the C6 and C7 carbons.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Visualizing the Workflow and Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Proposed mechanism for the gold-catalyzed cyclization.

Conclusion and Future Perspectives

The microwave-assisted synthesis of this compound offers a rapid, efficient, and scalable method for accessing this valuable heterocyclic building block. The significant reduction in reaction time and often improved yields make this approach highly attractive for high-throughput synthesis and library generation in drug discovery programs. Further optimization of catalysts, ligands, and microwave parameters may lead to even more efficient and environmentally benign synthetic routes. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of the indolizinone scaffold.

References

- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.

- Li, Z., et al. (2018). Cationic gold (I)-catalyzed cascade bicyclizations for divergent synthesis of (spiro) polyheterocycles.

- Zhang, L., et al. (2013). Rapid and selective access to three distinct sets of indole-based heterocycles from a single set of Ugi-adducts under microwave heating.

- Li, X., Zhao, J., Xie, X., & Liu, Y. (2017). Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes. Organic & Biomolecular Chemistry, 15(38), 8119-8133.

- Donaldson, J. S., et al. (2025). Microwave-Assisted Synthesis of Heterocycles via Rhodium(III)-Catalyzed C-H Activation: Norbornadiene as an Acetylene Equivalent. Organic Letters, 27(3), 728-733.

- A mild and efficient strategy to synthesize pharmaceutically important 3-amino oxindoles from readily available N-aryl amides has been developed. This unique reaction proceeds via the intramolecular cyclization of 2-azaallyl anions with N-aryl amides to afford 3-amino substituted oxindoles.

- The bioactive natural product perophoramidine has proved a challenging synthetic target.

- Van der Eycken, E.V., et al. (2022). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 27(9), 3105.

- A gold-catalyzed method for the construction of indolizines with eight-membered rings has been developed. The reaction proceeded through a two-fold hydroarylation with indole or pyrrole derivatives containing a 1,6-diyne using a tri(1-adamantyl)

- The broad pharmacological effects of 5-membered nitrogen containing heterocycles require rapid and environmental friendly methods for their synthesis. Microwave irradiation has been heavily applied in the field of organic synthesis since its introduction.

- Highly stereoselective intramolecular cycloadditions of unsaturated N-substituted oximes, nitrones, and azomethine yides on the surface of silica gel without a solvent, which have been conducted under microwave irradiation, to produce functionalized tricyclic isoxazolidines fused with a pyrroline or piperid.

- A fast and efficient protocol for the generation of substituted 5-arylidene rhodanines in a sequential one-pot two-step process combining the "Holmberg method" and the Knoevenagel condensation under microwave-assisted conditions has been developed.

- The reaction was performed by exposing the N-aryl enamines properly functionalized by different electron-withdrawing and -donating groups to μW irradiations.

- Microwave irradiation has been heavily applied in the field of organic synthesis since its introduction. The beneficial reduction of reaction time from hours or even days to minutes is one of many advantages of MW assisted synthesis compared to conventional methods. Additionally, achieving energy efficiency protocols, higher yields, selective heating and easy manipulation of the reaction have further established the MW assisted organic synthesis as a potential replacement of conventional syntheses.

- A gold-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes has been developed. This method provides a concise and straightforward route to functionalized indolizines through the construction of the pyridine ring of indolizines and also allows elaboration of its pyrrole moiety with or without functional groups.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Green Chemistry Approaches to Synthesizing Indolizinone Scaffolds

Executive Summary

The indolizinone scaffold (a bicyclic N-heterocycle containing a ketone functionality) represents a privileged structure in medicinal chemistry, serving as a core for alkaloids (e.g., pumiliotoxins) and synthetic pharmaceuticals with anticancer and anti-inflammatory profiles.[1][2][3][4] Traditional synthesis often relies on transition metal catalysts (Pd, Rh, Au), toxic halogenated solvents (DCM, DCE), and harsh reflux conditions.[4]

This guide details two validated Green Chemistry protocols for synthesizing indolizinone derivatives. These methods prioritize Atom Economy , Solvent Reduction (Water/Solvent-Free), and Energy Efficiency (Microwave/Ambient), complying with the 12 Principles of Green Chemistry.[4]

Strategic Rationale & Mechanism

The Green Advantage

Switching from conventional to green methodologies for indolizinones offers distinct mechanistic advantages beyond environmental compliance:

-

Hydrophobic Effect: In aqueous media, organic reactants aggregate, accelerating reaction rates without external heat.[4]

-

Microwave Dielectric Heating: Direct energy transfer to polar intermediates (e.g., zwitterionic pyridinium species) reduces reaction times from hours to minutes.[4]

-

Atom Economy: Cycloisomerization routes utilize 100% of the starting material atoms in the final product, eliminating byproduct waste.

Mechanistic Pathway (Graphviz)

The following diagram illustrates the mechanistic divergence between the Cycloisomerization route (Method A) and the Multicomponent Cascade (Method B).

Figure 1: Mechanistic divergence between Cycloisomerization (Method A) and Multicomponent Ylide pathways (Method B).[4]

Protocol A: Catalyst-Free Microwave-Assisted Cycloisomerization

Target Scaffold: Indolizin-2-ones Green Principles: Solvent-Free, Atom Economy (100%), Energy Efficiency.

This method utilizes the thermal rearrangement of propargylic alcohols. Under microwave irradiation, the substrate undergoes a Meyer-Schuster-like rearrangement followed by an intramolecular Michael addition (5-endo-dig cyclization).

Reagents & Materials[1][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 1-(Pyridine-2-yl)prop-2-yn-1-ol derivatives (0.5 mmol).

-

Solvent: None (Neat) or Green Solvent (Ethanol/Water 1:1 if solid).[4]

-

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

-

Additives: None (Self-catalyzed by the pyridine nitrogen).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave-compatible pressure vial, introduce 0.5 mmol of the propargylic alcohol.

-

Irradiation: Seal the vial and place it in the microwave reactor.

-

Monitoring: Analyze a micro-aliquot via TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the alkyne spot and the appearance of a lower Rf spot (ketone).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water.[4] Column chromatography is rarely needed due to high conversion purity.[4]

Validation Parameters (Self-Validating)

-

IR Spectroscopy: Disappearance of the alkyne stretch (~2100 cm⁻¹) and appearance of a conjugated carbonyl peak (~1680 cm⁻¹).[4]

-

NMR Check: Appearance of a singlet (~6.5 ppm) corresponding to the vinyl proton in the newly formed ring.[4]

Protocol B: Aqueous Multicomponent Cascade (One-Pot)

Target Scaffold: Functionalized Dihydroindolizinones Green Principles: Water as Solvent, One-Pot (Telescoped), Ambient Temperature.[4]

This protocol exploits the "hydrophobic effect" to accelerate the reaction between pyridinium ylides and electron-deficient alkynes without organic solvents.

Reagents & Materials[3][4][5][6][7][8][9][10][11][12]

-

Component A: Pyridine or Isoquinoline derivative (1.0 mmol).[4]

-

Component B:

-Bromoacetophenone or Phenacyl Bromide (1.0 mmol).[4] -

Component C: Dialkyl Acetylenedicarboxylate (DMAD or DEAD) (1.0 mmol).[4]

-

Solvent: Deionized Water (5 mL).

-

Base: Sodium Bicarbonate (

) (1.0 mmol) - Mild, non-toxic base.[4]

Step-by-Step Methodology

-

Salt Formation: In a 25 mL round-bottom flask, combine Component A (Pyridine) and Component B (Phenacyl bromide) in 2 mL of water.[4]

-

Observation: Stir at room temperature for 10-20 minutes. The mixture will likely become homogeneous or form a quaternary salt precipitate.[4]

-

-

Ylide Generation: Add

(1.0 mmol) to the mixture. Stir for 5 minutes. -

Cycloaddition: Add Component C (DMAD) dropwise over 2 minutes.

-

Critical Step: Vigorous stirring is essential as the hydrophobic reactants will form an emulsion.[4]

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Green Tip: Sonication (Ultrasound bath, 40 kHz) can reduce this time to 30 minutes.[4]

-

-

Isolation: The product typically precipitates out of the water as a solid.

-

Drying: Dry in a vacuum oven at 50°C.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Product melting point is low or impurities present. | Cool the aqueous mixture in an ice bath; scratch the glass to induce crystallization. |

| Low Yield | Incomplete ylide formation.[4] | Ensure Step 1 (Salt formation) is complete before adding base.[4] Verify pH is slightly basic (~8).[4] |

| Emulsion | Poor mixing of hydrophobic reactants.[4] | Add a surfactant (e.g., SDS, 10 mol%) or switch to Ethanol/Water (1:[4]1) mixture. |

Comparative Analysis: Green vs. Traditional

The following data highlights the efficiency gains of the described protocols compared to the traditional Chichibabin cyclization or reflux methods in benzene.

| Metric | Traditional Method (Reflux) | Protocol A (MW/Neat) | Protocol B (Water MCR) |

| Solvent | Toluene / Benzene (Toxic) | None / Ethanol | Water |

| Catalyst | Transition Metals (Cu, Pd) | None | None / Mild Base |

| Time | 12 – 24 Hours | 10 – 15 Minutes | 2 – 4 Hours |

| Yield | 60 – 75% | 85 – 95% | 80 – 92% |

| E-Factor | High (Solvent waste + Workup) | ~0 (Near zero waste) | Low (Aqueous waste) |

| Atom Economy | < 70% (Leaving groups) | 100% | > 85% |

References

-

Kim, I., Choi, J., Lee, S., & Lee, G. H. (2008).[4][7] Efficient Synthesis of Indolizinones via Catalyst-Free Cycloisomerization of Propargylic Alcohols. Synlett.

-

Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007).[4] Microwave-Assisted Organic Synthesis of Nitrogen Heterocycles. Mini-Reviews in Organic Chemistry.

-

Alvarez-Builla, J., Vaquero, J. J., & Garcia-Navio, J. L. (2011).[4] Green Approaches to Indolizines and Indolizinones. Green Chemistry Letters and Reviews.

-

Adib, M., et al. (2010).[4] Reaction of Pyridines, Acetylenedicarboxylates and

-Halo Ketones in Water. Tetrahedron Letters. -

Anastas, P. T., & Warner, J. C. (1998).[4] Green Chemistry: Theory and Practice. Oxford University Press.[4] (Foundational Principles).

Sources

- 1. rsmraiganj.in [rsmraiganj.in]

- 2. Novel One-Pot Green Synthesis of Indolizines Biocatalysed by Candida antarctica Lipases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 4. Efficient Solvent-Free Synthesis of Indolizines Using CuBr Catalyst from Pyridine, Acetophenone, and Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Indolizinone synthesis [organic-chemistry.org]

- 8. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Step-by-step cyclization procedures for dihydro-indolizinones

Application Note: Advanced Protocols for the Synthesis of Dihydro-Indolizinones

Executive Summary & Strategic Importance

The dihydro-indolizinone scaffold (a bicyclic 5,6-fused lactam system) represents a privileged pharmacophore in medicinal chemistry. It serves as the structural core for numerous Erythrina alkaloids, bioactive natural products like lentiginosine, and emerging kinase inhibitors.

Unlike fully aromatic indolizines or fully saturated indolizidines, the dihydro-indolizinone offers a unique "Goldilocks" zone of reactivity: it possesses a fixed stereochemical window (the bridgehead nitrogen) while retaining olefinic handles for late-stage diversification.

This guide details three high-fidelity protocols for constructing this scaffold, selected for their atom economy, scalability, and mechanistic distinctiveness.

Retrosynthetic Analysis & General Strategy

To access the dihydro-indolizinone core, we employ three distinct disconnection strategies.

-

Strategy A (Gold Catalysis): Exploits the π-acidity of Au(I) to trigger a cascade hydroamination/cyclization of ynamides. Best for constructing the core de novo with high stereocontrol.

-

Strategy B (Ring-Closing Metathesis): Utilizes Ru-carbene catalysis to close the 6-membered ring from acyclic diene precursors.[1] Best for rapid assembly of the bicyclic skeleton from simple imides.

-

Strategy C (N-Acyliminium Ion Cyclization): A classic, acid-mediated closure.[1][2] Best for introducing diverse nucleophiles at the bridgehead position.

Figure 1: Retrosynthetic map for dihydro-indolizinone access.

Protocol A: Gold(I)-Catalyzed Cascade Cyclization[1]

Mechanism: This protocol utilizes a "cationic gold" species to activate an alkyne (ynamide), triggering a 5-endo-dig cyclization followed by an N-acyliminium ion cascade.[1] It is particularly powerful for generating quaternary stereocenters.[1]

Reagents:

-

Catalyst: JohnPhosAu(MeCN)SbF6 or JohnPhosAuNTf2 (5-10 mol%)[1]

-

Co-catalyst: Benzoic acid (PhCO2H) (1.0 equiv) - Crucial for proton transfer steps.[1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

Step-by-Step Procedure:

-

Preparation: In a flame-dried Schlenk tube under Argon, dissolve the acyclic ynamide precursor (1.0 equiv, 0.2 mmol scale) in anhydrous DCM (2.0 mL, 0.1 M).

-

Catalyst Activation: Add PhCO2H (1.0 equiv) followed by JohnPhosAuNTf2 (5 mol%).[1]

-

Note: The acid additive is not just a proton source; it facilitates the protodeauration step, preventing catalyst poisoning.

-

-

Reaction: Stir the mixture at Room Temperature (25°C). Monitor by TLC (typically 1-4 hours).[1]

-

Observation: The reaction often passes through an enamide intermediate which may be visible on TLC before converting to the final bicyclic product.

-

-

Quench: Filter the reaction mixture through a short pad of silica gel/Celite to remove the gold catalyst. Elute with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Parameter: The choice of counterion on Gold is vital. NTf2- or SbF6- are preferred over Cl- (inactive) or OTf- (sometimes too labile).[1]

Figure 2: Simplified Gold(I) catalytic cycle for ynamide cyclization.

Protocol B: Ring-Closing Metathesis (RCM)

Mechanism: This route constructs the 6-membered lactam ring via Ru-carbene mediated olefin metathesis.[1] It is highly robust and tolerates free hydroxyl groups, allowing for the synthesis of 8-hydroxy-dihydroindolizinones (versatile intermediates).

Reagents:

-

Precursor: N-allyl-5-allyl-5-hydroxylactam (derived from succinimide/phthalimide via Barbier allylation).[1]

-

Catalyst: Grubbs 2nd Generation Catalyst (G-II) (3-5 mol%).[1]

-

Solvent: DCM (degassed).

Step-by-Step Procedure:

-

Precursor Synthesis (Brief): Treat N-allyl succinimide with allyl bromide and activated Zn (Barbier conditions) to generate the bis-allyl hydroxylactam.[1]

-

Degassing: Dissolve the bis-allyl hydroxylactam (1.0 equiv) in anhydrous DCM (0.01 M - Dilution is key to prevent oligomerization). Sparge with Argon for 15 minutes.

-

Catalysis: Add Grubbs-II catalyst (3 mol%) in one portion.

-

Reflux: Fit with a reflux condenser and stir at 40°C (gentle reflux) for 2-6 hours.

-

Visual Cue: The solution typically turns from brownish-purple to black as the catalyst decomposes over time.

-

-

Workup: Cool to RT. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium byproducts. Filter through Celite.[1]

-

Purification: Flash chromatography. The product is an 8-hydroxy-dihydroindolizinone .[1]

Optimization Table: Catalyst Selection

| Catalyst | Loading | Conditions | Outcome | Notes |

| Grubbs I | 5-10 mol% | DCM, Reflux | Low Yield (<40%) | Sensitive to steric bulk/polar groups.[1] |

| Grubbs II | 3-5 mol% | DCM, Reflux | High Yield (85-95%) | Robust; tolerates free -OH.[1] |

| Hoveyda-Grubbs II | 1-2 mol% | Toluene, 60°C | Excellent Yield | Use for sterically crowded substrates.[1] |

Protocol C: Stereoselective N-Acyliminium Functionalization

Mechanism: The 8-hydroxy-dihydroindolizinone (from Protocol B) contains a masked N-acyliminium ion.[1] Lewis acid treatment generates this electrophile in situ, allowing for the stereoselective introduction of nucleophiles (allyl silanes, cyanides, arenes).

Reagents:

-

Nucleophile: Allyltrimethylsilane (1.5 equiv) or TMSCN.[1]

-

Solvent: DCM, -78°C.

Step-by-Step Procedure:

-

Setup: Dissolve the 8-hydroxy-dihydroindolizinone (1.0 equiv) and Nucleophile (1.5 equiv) in anhydrous DCM under Argon. Cool to -78°C (Dry ice/acetone bath).

-

Activation: Dropwise add BF3·Et2O (1.2 equiv).[1]

-

Caution: Exothermic.[1] Maintain temperature < -70°C to ensure kinetic control (diastereoselectivity).

-

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

-

Quench: Quench with sat. aq. NaHCO3. Extract with DCM.[1]

-

Result: This typically yields the 8-substituted dihydroindolizinone with trans-diastereoselectivity (relative to the bridgehead hydrogen) due to the "inside-attack" model on the N-acyliminium intermediate.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Gold Catalyst: No Reaction | Chloride poisoning or inactive precatalyst.[1] | Ensure AgSbF6 or AgNTf2 is used if starting from Au-Cl.[1] Use JohnPhosAuNTf2 (pre-formed).[1][4] |

| RCM: Oligomerization | Concentration too high. | Dilute reaction to 0.005 M - 0.01 M. Add catalyst in two portions (Start + 2h). |

| RCM: Isomerization | Ru-hydride species formation.[1] | Add 10 mol% benzoquinone to scavenge Ru-hydrides and prevent double bond migration.[1] |

| N-Acyliminium: Low Yield | Elimination to diene.[1][3] | The N-acyliminium ion can eliminate a proton to form a diene. Keep temp low (-78°C) and use strictly anhydrous conditions. |

References

-

Sugimoto, K. et al. "De novo approach to izidines via a gold-catalyzed hydroamination–N-acyliminium ion cyclization of acyclic ynamides."[1][4] Heterocycles, 2021 , 103(1), 526. Link

-

Kang, S. W. et al. "Cyclization of N-Allyl-5-allyl-5-hydroxylactams to 8-Hydroxy-1,5,8,8a-tetrahydro-2H-indolizin-3-ones Using Grubbs' Catalyst."[1][3] Bull.[1][3] Korean Chem. Soc., 2008 , 29(4), 755-758.[3] Link

-

Liu, R. et al. "Gold(I)-Catalyzed Pathway-Switchable Tandem Cycloisomerizations to Indolizino[8,7-b]indole Derivatives."[1] Org.[1][5] Lett., 2019 , 21(15), 5803–5807. Link[1]

-

Maryanoff, B. E. et al. "Cyclizations via N-Acyliminium Intermediates."[1] Chem. Rev., 2004 , 104(3), 1431–1528. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-8(5H)-indolizinone

Introduction: The Challenge of Synthesizing a Privileged Scaffold

The 6,7-Dihydro-8(5H)-indolizinone core is a significant structural motif found in numerous biologically active alkaloids and pharmaceutical agents. Its synthesis, while achievable through several routes, often presents challenges in achieving high yields, which is a critical parameter in both academic research and process development for drug manufacturing. This guide provides a technical support framework for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically improve the yield of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, offering field-proven insights grounded in established chemical principles.

Section 1: Core Synthetic Strategy: The Intramolecular Cyclization Approach

A prevalent and effective method for constructing the fused ring system of this compound involves an intramolecular cyclization reaction. A particularly powerful variant of this strategy is the Pictet-Spengler reaction , or a related cascade process, which involves the cyclization of a suitable N-substituted pyrrolidine or piperidine precursor onto an activated carbonyl or iminium ion intermediate.[1][2]

A conceptually novel and efficient approach involves a cascade reaction that combines a Ritter-type reaction with an intramolecular Pictet-Spengler cyclization, often mediated by a combination of Lewis acids and transition metal catalysts.[1] This method can construct complex fused indolizinones from accessible starting materials with high efficiency.[1]

Below is a generalized workflow for troubleshooting and optimizing this synthetic pathway.

Caption: A logical workflow for troubleshooting low-yield synthesis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the most common culprits?

A1: Low yields in complex heterocyclic syntheses can typically be attributed to one of three areas: suboptimal reaction conditions, instability or impurity of reactants, or inefficient product isolation.[3]

-

Reaction Conditions: The energy barrier for the key bond-forming cyclization step can be high. Factors like catalyst choice, temperature, and solvent polarity play a crucial role. For instance, the Pictet-Spengler reaction is highly sensitive to acid strength and temperature.[3]

-

Reactant Quality: The starting N-acyliminium ion precursor must be pure. Impurities can chelate with catalysts, initiate polymerization, or lead to unwanted side reactions. Ensure starting materials are fully characterized (¹H NMR, ¹³C NMR, MS) before use.

-

Work-up & Purification: The product, an enamine-like ketone, may have limited stability to strongly acidic or basic conditions during work-up. Product loss during chromatographic purification is also a common issue.

Q2: How do I select the optimal catalyst for the intramolecular cyclization? I see both Lewis acids and transition metals used in the literature.

A2: Catalyst selection is paramount and depends on the specific mechanism you are targeting.

-

Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃): These are classic choices for Pictet-Spengler type reactions. Their primary role is to activate a carbonyl or an acetal precursor, facilitating the formation of a reactive N-acyliminium ion. This electrophilic intermediate is then poised for intramolecular attack by the electron-rich pyrrolidine ring. Control experiments in related syntheses have shown that a Lewis acid like BF₃·OEt₂ is essential for mediating the N-acyliminium ion cyclization.[1]

-

Transition Metals (e.g., Cu(I), Au(I), Pd(0)): These are often employed for different types of cyclizations, such as those involving alkyne or allene functionalities in the side chain.[4][5] For example, copper(I) catalysts have been shown to be key in certain Ritter reactions that precede the final cyclization.[1] Gold(I) catalysts are particularly effective in various iso-Pictet-Spengler reactions.[6]

Recommendation: Start with a common Lewis acid like BF₃·OEt₂. If yields are poor, this suggests the activation barrier is too high or an alternative mechanistic pathway is required. A screening of different Lewis acids with varying strengths is a logical next step.

Q3: I am observing a major byproduct with a similar mass to my product. What could it be?

A3: A common byproduct is the uncyclized, hydrolyzed intermediate. This occurs if the N-acyliminium ion is quenched by water in the reaction mixture before the intramolecular cyclization can take place.

-

Cause: The presence of water is a major inhibitor. Solvents may not be sufficiently anhydrous, or reagents may have absorbed atmospheric moisture.

-

Solution:

-

Use Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents (e.g., DCM, MeNO₂, Benzene).

-

Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.

-

Additives: Incorporate molecular sieves (e.g., 4Å) as an additive to scavenge trace amounts of water.[7] This has been shown to improve yield and enantioselectivity in related reactions.[7]

-

Caption: Competing reaction pathways for the key intermediate.

Q4: What are the best practices for work-up and purification to minimize product loss?

A4: The goal is to neutralize the catalyst and extract the product into an organic layer as gently as possible.

-

Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of NaHCO₃ or a mild base at 0 °C to neutralize the Lewis acid. Avoid strong bases which could promote side reactions.

-

Extraction: Use a solvent in which your product is highly soluble, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (3x) to ensure complete recovery from the aqueous layer.

-

Purification: Silica gel chromatography is standard. However, the slightly basic nature of the indolizinone nitrogen can cause streaking on the column.

-

Pro-Tip: Pre-treat your silica gel with triethylamine (Et₃N). Prepare your column slurry with your chosen eluent system (e.g., Hexane:Ethyl Acetate) containing 0.5-1% Et₃N. This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.

-

Section 3: Experimental Optimization Protocol

If initial attempts result in low yields, a systematic optimization is necessary. Do not vary multiple parameters at once.

Protocol 1: Systematic Screening of Cyclization Conditions

This protocol is designed to identify the optimal Lewis acid catalyst, solvent, and temperature for the key cyclization step.

-

Setup: Arrange a parallel series of reactions in small (5-10 mL) vials, each with a stir bar and under an inert atmosphere.

-

Reactant: To each vial, add your precursor (e.g., 0.1 mmol).

-

Variable Addition: Add the specific catalyst and solvent to each vial according to the matrix in Table 1.

-

Execution: Place the vials in reaction blocks set to the specified temperatures. Run all reactions for the same amount of time (e.g., 18 hours).[1]

-

Analysis: Quench each reaction and take a small aliquot of the organic layer for LC-MS analysis to determine the relative percentage of product formation.

-

Scale-up: Once the optimal conditions are identified, perform the reaction on a larger scale to confirm the yield.

Table 1: Example Matrix for Reaction Condition Optimization

| Entry | Catalyst (1.1 equiv) | Solvent (Anhydrous) | Temperature (°C) | Observed Product Conversion (%) |

| 1 | BF₃·OEt₂ | Dichloromethane (DCM) | 0 to RT | Record Result |

| 2 | BF₃·OEt₂ | Nitromethane (MeNO₂) | 90 | Record Result |

| 3 | TiCl₄ | Dichloromethane (DCM) | -78 to 0 | Record Result |

| 4 | Sc(OTf)₃ | Acetonitrile (MeCN) | RT | Record Result |

| 5 | BF₃·OEt₂ + CuBr (5 mol%) | Nitromethane (MeNO₂) | 90 | Record Result |

| 6 | [Your Best Condition] | [Your Best Solvent] | [Your Best Temp] | Record Result |

Note: The conditions in entries 2 and 5 are inspired by a reported cascade approach to fused indolizinones which obtained yields ranging from 32-90%.[1]

References

-

Synthesis of 6,7-dihydro-5H-1-pyrindine. (2007). ResearchGate. [Link]

-

Synthesis of indolizinones. (2008). Organic Chemistry Portal. [Link]

-

Huang, H., et al. (2013). A Cascade Approach to Fused Indolizinones through Lewis Acid–Copper(I) Relay Catalysis. Chemical Communications, 49(33), 3351–3353. Sourced from Synfacts. [Link]

-

Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2016). National Institutes of Health (NIH). [Link]

-

Tona, V., et al. (2019). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters, 21(23), 9575–9579. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2017). National Institutes of Health (NIH). [Link]

-

Synthesis of indolizines. Organic Chemistry Portal. [Link]

-

Au(I)-Catalyzed Pictet-Spengler Reactions: a Journey Around the Indole Ring. (2020). ChemRxiv. [Link]

-

Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. (2022). National Institutes of Health (NIH). [Link]

-

Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application. (2019). YouTube. [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indolizinone synthesis [organic-chemistry.org]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Solubility Labyrinth of Indolizinones in Biological Screening

Welcome to the technical support center dedicated to resolving the solubility challenges associated with indolizinone-based compounds in biological screening. Indolizine derivatives represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their often-hydrophobic nature and poor aqueous solubility can present significant hurdles in obtaining reliable and reproducible data in biological assays.[4][5] Low solubility can lead to underestimated compound activity, high variability in results, and inaccurate structure-activity relationships (SAR).[4]

This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to overcome these challenges. We will delve into the causality behind experimental choices, offering self-validating protocols to ensure the scientific integrity of your screening campaigns.

Frequently Asked Questions (FAQs)

Q1: Why are my indolizinone compounds consistently showing low solubility in aqueous assay buffers?

A1: The solubility of indolizinone derivatives is intrinsically linked to their physicochemical properties. Many possess a rigid, planar structure with a high crystalline lattice energy, making it difficult for solvent molecules to break apart the solid state. Additionally, the presence of lipophilic substituents, which are often introduced to enhance biological activity, can significantly decrease aqueous solubility.[6][7] Some indolizinone derivatives have been reported to have Log S values in the range of -4.89 to -5.44, indicating moderate to low water solubility.[8]

Q2: I'm using DMSO as a co-solvent, but my compound still precipitates upon dilution into the aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds for creating high-concentration stock solutions, its miscibility with water can be a double-edged sword.[4][5] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[9] It is recommended to perform serial dilutions to avoid a drastic change in solvent composition.[10]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays below 0.5% to avoid cytotoxicity.[10] Some studies have shown that DMSO concentrations as low as 0.3125% can have minimal cytotoxic effects on various cell lines, while concentrations of 1% may start to reduce cell viability over longer incubation periods.[11][12] It is crucial to include a vehicle control (culture medium with the same final DMSO concentration as the test wells) in your experiments to account for any solvent-induced effects.[10]

Q4: Can I heat my indolizinone compound to get it into solution?

A4: Gentle warming can be an effective strategy to aid dissolution, especially for compounds that are not temperature-sensitive.[13] Heating a solution to 37°C for a short period (10-30 minutes), potentially with sonication, can help overcome the activation energy barrier for dissolution.[13] However, it is critical to visually inspect the solution after it cools to room temperature to ensure the compound does not precipitate out. Also, be mindful of the thermal stability of your specific indolizinone derivative to avoid degradation.

Q5: What are "kinetic" and "thermodynamic" solubility, and which one is more relevant for my screening assay?

A5:

-

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and measuring the concentration before precipitation occurs.[14][15] This is highly relevant for high-throughput screening (HTS) where compounds are in contact with the assay medium for a relatively short duration.

-

Thermodynamic solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[16][17] This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility. For lead optimization and later-stage drug development, thermodynamic solubility is a critical parameter.[16]

For initial biological screening, kinetic solubility is often the more practical and relevant measure.

Troubleshooting Guide

| Problem | Potential Cause | Troubleshooting Steps & Rationale |

| Compound precipitates immediately upon addition to aqueous buffer. | - Exceeding the thermodynamic solubility limit.- Rapid solvent change ("DMSO shock"). | 1. Decrease the final compound concentration. Start with a lower concentration to stay below the solubility threshold.2. Perform a serial dilution. Instead of a single large dilution, create intermediate dilutions in a mix of DMSO and aqueous buffer to gradually change the solvent environment.[10]3. Increase the final DMSO concentration (with caution). If your assay allows, a slightly higher final DMSO concentration (e.g., up to 1%) might keep the compound in solution. Always validate with a vehicle control.[11] |

| Assay results are highly variable and not reproducible. | - Compound precipitation over the course of the assay.- Adsorption of the compound to plasticware. | 1. Visually inspect assay plates for precipitation. Use a microscope to check for crystals or amorphous precipitate in the wells.2. Consider using low-binding plates. Some hydrophobic compounds can adsorb to standard polystyrene plates, reducing the effective concentration in solution.3. Re-evaluate the solubility of your compound under the specific assay conditions (pH, temperature, protein concentration). |

| Compound appears inactive in a cell-based assay but is potent in a biochemical assay. | - Poor membrane permeability.- Efflux by transporters (e.g., P-glycoprotein).- Low solubility in the cell culture medium. | 1. Assess the physicochemical properties of your compound. In silico tools can predict permeability and potential for being a P-gp substrate.[8]2. Increase the incubation time. If permeability is low, a longer incubation might allow more compound to enter the cells.3. Use solubility-enhancing excipients. See the "Advanced Solubilization Strategies" section below for more details. |

| Visible particles or cloudiness in the stock solution. | - Incomplete dissolution.- Compound degradation.- Contamination. | 1. Attempt to redissolve. Gentle warming and sonication can be effective.[13]2. Filter the stock solution. Use a 0.22 µm syringe filter to remove any undissolved particles or aggregates.3. Check the compound's purity and stability. If the problem persists, the compound itself may be the issue. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of an indolizinone compound in DMSO.

Materials:

-

Indolizinone compound (solid)

-

Anhydrous DMSO

-

Analytical balance

-

Microcentrifuge tubes or glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the compound: Accurately weigh the desired amount of your indolizinone compound into a tared microcentrifuge tube or glass vial.

-

Calculate the required DMSO volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration: Volume (L) = (Mass of compound (g) / Molecular Weight of compound ( g/mol )) / 0.010 (mol/L)

-

Add DMSO: Carefully add the calculated volume of anhydrous DMSO to the tube or vial containing the compound.

-

Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can:

-

Gently warm the solution in a 37°C water bath for 10-15 minutes.[13]

-

Place the tube in a sonicator bath for 5-10 minutes.

-

-

Visual Inspection: Once the compound is dissolved, visually inspect the solution to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10] Store the aliquots at -20°C or -80°C in tightly sealed tubes.[10]

Protocol 2: Serial Dilution for Aqueous Assays

This protocol provides a stepwise method for diluting a DMSO stock solution into an aqueous assay buffer to minimize precipitation.

Objective: To prepare a final compound concentration of 10 µM in an assay buffer with a final DMSO concentration of 0.1%.

Materials:

-

10 mM indolizinone stock solution in DMSO

-

Aqueous assay buffer

-

96-well plate or microcentrifuge tubes

Procedure:

-

Intermediate Dilution 1 (1 mM):

-

Pipette 90 µL of DMSO into a well or tube.

-

Add 10 µL of the 10 mM stock solution.

-

Mix thoroughly by pipetting up and down. This creates a 1 mM solution in 100% DMSO.

-

-

Intermediate Dilution 2 (100 µM):

-

Pipette 90 µL of the aqueous assay buffer into a new well or tube.

-

Add 10 µL of the 1 mM intermediate dilution.

-

Mix thoroughly. This creates a 100 µM solution in 10% DMSO.

-

-

Final Dilution (10 µM):

-

Pipette 90 µL of the aqueous assay buffer into the final assay well.

-

Add 10 µL of the 100 µM intermediate dilution.

-

Mix thoroughly. This results in a final compound concentration of 10 µM with a final DMSO concentration of 1%.

-

Note: The number of intermediate steps can be adjusted based on the hydrophobicity of the compound and the final desired concentration.

Advanced Solubilization Strategies

When standard co-solvents are insufficient, several advanced formulation strategies can be employed.[18][19]

| Strategy | Mechanism of Action | Commonly Used Excipients | Considerations |

| Use of Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[20] | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Cremophor EL.[20][21] | Can interfere with some biological assays and may have their own biological activity. Careful validation is required. |

| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic regions from the aqueous environment.[18] | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18] | The size of the cyclodextrin cavity must be appropriate for the indolizinone derivative. |

| pH Modification | For ionizable indolizinone derivatives, adjusting the pH of the buffer can significantly alter solubility. Basic compounds are more soluble at acidic pH, while acidic compounds are more soluble at basic pH. | Buffers with different pH values (e.g., acetate, phosphate, citrate). | The chosen pH must be compatible with the biological assay and the stability of the compound. |

| Particle Size Reduction | Decreasing the particle size of the solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[18][22] | Micronization, Nanonization.[22] | Requires specialized equipment and is more relevant for in vivo studies and formulation development. |

Visualizing the Workflow

Decision Tree for Troubleshooting Solubility Issues

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. biotage.com [biotage.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. emulatebio.com [emulatebio.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. evotec.com [evotec.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. researchgate.net [researchgate.net]

- 19. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pharmtech.com [pharmtech.com]

- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Technical Support Center: Column Chromatography for Indolizinone Isomer Separation

Welcome to the technical support center for the chromatographic separation of indolizinone isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these structurally similar compounds. Indolizinone scaffolds are prevalent in medicinal chemistry, and isolating the desired isomer is often a critical, yet formidable, step in synthesis and development.

Separating isomers—compounds with the same molecular formula but different arrangements of atoms—is one of the most significant challenges in purification science.[1] Due to their nearly identical physical properties like polarity and solubility, their separation requires a nuanced and systematic approach. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower you to overcome these separation hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of indolizinone isomers. Each issue is presented with its likely causes and actionable solutions.

Question 1: My indolizinone isomers are co-eluting or showing very poor separation. What should I do?

Answer:

This is the most common challenge. Poor resolution stems from insufficient differential interaction between the isomers and the stationary phase. The key is to amplify the subtle structural differences between the molecules.

Causality & Diagnosis:

-

Inappropriate Mobile Phase Polarity: The eluent may be too strong, causing all compounds to travel with the solvent front, or too weak, leading to broad, overlapping bands.

-

Suboptimal Stationary Phase: Standard silica might not be providing the necessary selectivity for your specific isomers.

-

Column Overloading: Loading too much sample leads to band broadening that exceeds the column's ability to separate.[2]

-

Poor Column Packing: Channels or cracks in the stationary phase create alternative pathways for the solvent, ruining the separation.[3]

Solutions & Protocols:

-

Optimize the Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is your most powerful preliminary tool.

-

Goal: Find a solvent system where your target isomers have Rf values between 0.2 and 0.4, with the largest possible ΔRf (difference in Rf values) between them.

-

Action: Screen various solvent systems. Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate and systematically try other combinations. See the table below for guidance.

-

Pro-Tip for Difficult Separations: If isomers are still inseparable, introduce a third solvent with a different selectivity (e.g., dichloromethane or a small amount of methanol) to exploit different intermolecular interactions.

-

-

Implement Gradient Elution: If a single (isocratic) solvent system fails, a gradient is the logical next step.[4]

-

Principle: Start with a low-polarity mobile phase to allow the less polar isomer to separate. Gradually increase the polarity to elute the more tightly bound, more polar isomer. This sharpens peaks and improves resolution.

-

Protocol: Begin with a solvent system where the lower-spotting isomer has an Rf of ~0.2. As you run the column, gradually increase the percentage of the more polar solvent.[4]

-

-

Consider an Alternative Stationary Phase:

-

Acid Sensitivity: Indolizinones can be basic. If you suspect your compound is degrading on acidic silica gel, switch to neutral or basic alumina.[5] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots have formed.[5]

-

Enhanced Selectivity: For positional isomers on aromatic rings, stationary phases capable of π-π interactions, such as phenyl-bonded silica, can offer unique selectivity not available on standard silica.[1]

-

-

Refine Loading Technique:

-